molecular formula C17H26O B14165540 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol CAS No. 923977-20-2

5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14165540
CAS No.: 923977-20-2
M. Wt: 246.4 g/mol
InChI Key: GDDVNRBWHQWHCE-UHFFFAOYSA-N
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Description

5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: is a chemical compound with the molecular formula C15H24O indanes , which are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of two butyl groups at positions 5 and 7, and a hydroxyl group at position 1 on the indane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of indanone derivatives. The reaction typically uses butyl chloride as the alkylating agent and aluminum chloride as the catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the Grignard reaction . In this approach, 5,7-dibutylindanone is reacted with methylmagnesium bromide in anhydrous ether to form the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as or .

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using and a .

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups using reactions.

Common Reagents and Conditions

    Oxidation: Chromic acid, PCC, or potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride (NaH).

Major Products

    Oxidation: 5,7-Dibutyl-2,3-dihydro-1H-inden-1-one.

    Reduction: 5,7-Dibutylindane.

    Substitution: Various substituted indanes depending on the substituent used.

Scientific Research Applications

5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The butyl groups can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-ol, 2,3-dihydro-: Lacks the butyl groups, making it less hydrophobic.

    5-Chloro-2,3-dihydro-1H-inden-1-ol: Contains a chlorine atom instead of butyl groups, altering its reactivity and biological activity.

    5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Contains methoxy groups and a methylene group, significantly changing its chemical properties.

Uniqueness

The presence of two butyl groups at positions 5 and 7 in 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol makes it more hydrophobic compared to its analogs. This hydrophobicity can influence its solubility, reactivity, and interaction with biological molecules, making it a unique compound for various applications.

Properties

CAS No.

923977-20-2

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

5,7-dibutyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C17H26O/c1-3-5-7-13-11-14(8-6-4-2)17-15(12-13)9-10-16(17)18/h11-12,16,18H,3-10H2,1-2H3

InChI Key

GDDVNRBWHQWHCE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C(CC2)O)C(=C1)CCCC

Origin of Product

United States

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